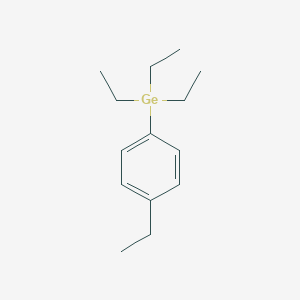

Triethyl(4-ethylphenyl)germane

Description

Triethyl(4-ethylphenyl)germane is an organogermane compound featuring a triethylgermyl group attached to a 4-ethyl-substituted phenyl ring. Organogermanes with aryl substituents are widely used in cross-coupling reactions, photoredox catalysis, and hydrogenation due to their orthogonal stability and tunable electronic profiles .

Properties

CAS No. |

102881-05-0 |

|---|---|

Molecular Formula |

C14H24Ge |

Molecular Weight |

264.97 g/mol |

IUPAC Name |

triethyl-(4-ethylphenyl)germane |

InChI |

InChI=1S/C14H24Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h9-12H,5-8H2,1-4H3 |

InChI Key |

YTGYQZSSNMVXFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)[Ge](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(4-ethylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of triethylgermanium chloride with 4-ethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Ge(C2H5)3Cl+C2H5C6H4MgBr→Ge(C2H5)3C2H5C6H4+MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Triethyl(4-ethylphenyl)germane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

Oxidation: Germanium dioxide (GeO2)

Reduction: Lower oxidation state germanium compounds

Substitution: Various substituted germanium compounds depending on the reagents used

Scientific Research Applications

Triethyl(4-ethylphenyl)germane has several applications in scientific research:

Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development and therapeutic applications.

Materials Science: It is utilized in the fabrication of advanced materials, including semiconductors and nanomaterials.

Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Triethyl(4-ethylphenyl)germane involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The germanium atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly influences the electronic and steric properties of triethylgermanes. Key comparisons include:

Reactivity in Cross-Coupling Reactions

- Electron-withdrawing groups (e.g., F): Enhance electrophilicity, facilitating cross-coupling. Triethyl(4-fluorophenyl)germane undergoes C–H functionalization with tetramethylbenzene (61% monoarylation) .

- Electron-donating groups (e.g., OCH₃) : Stabilize intermediates but may require harsher conditions. Triethyl(4-methoxyphenyl)germane’s methoxy group shifts aromatic protons downfield (δ 7.36–6.91 ppm) .

- Steric effects : Bulky ethyl groups in this compound could hinder transmetalation steps in Pd-catalyzed reactions, reducing efficiency compared to less hindered analogs .

Physical Properties

- Polarity : Rf values vary with substituents (e.g., 0.85 for 4-F vs. 0.42 for 4-OCH₃ in pentane), reflecting differences in polarity .

- Thermal Stability : Trimethylgermanes (e.g., (4-chlorophenyl)trimethylgermane) exhibit higher melting points (218°C) than triethyl analogs, which are typically oils .

Key Research Findings

- Orthogonal Stability : Aryl germanes resist hydrolysis and oxidation, enabling use in aqueous/organic biphasic systems .

- Catalytic Hydrogenation : Triethyl(phenyl)germane is hydrogenated under high-pressure H₂ (50 bar) with Pd catalysts, forming saturated carbocycles .

- Photoredox Applications: Nitro-substituted triethylgermanes (e.g., compound 18 in ) participate in hydrogermylation under organophotoredox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.